molecular formula C18H15NO7 B2608333 (1,3-dioxoisoindol-2-yl) 3,4,5-trimethoxybenzoate CAS No. 681845-28-3

(1,3-dioxoisoindol-2-yl) 3,4,5-trimethoxybenzoate

Cat. No.: B2608333
CAS No.: 681845-28-3
M. Wt: 357.318
InChI Key: NMLZVVZFHPPTGH-UHFFFAOYSA-N
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Description

The compound “(1,3-dioxoisoindol-2-yl) 3,4,5-trimethoxybenzoate” (CAS synonyms listed in ) is a benzoate ester derivative featuring a 1,3-dioxoisoindole (phthalimide) group linked to a 3,4,5-trimethoxybenzoyl moiety. Its synthesis typically involves esterification or substitution reactions starting from 3,4,5-trimethoxybenzoic acid or its methyl ester derivatives (e.g., methyl 3,4,5-trimethoxybenzoate, synthesized via gallic acid methylation as described in and ).

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO7/c1-23-13-8-10(9-14(24-2)15(13)25-3)18(22)26-19-16(20)11-6-4-5-7-12(11)17(19)21/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLZVVZFHPPTGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)ON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dioxoisoindol-2-yl) 3,4,5-trimethoxybenzoate typically involves the reaction of phthalic anhydride with 3,4,5-trimethoxybenzoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

(1,3-dioxoisoindol-2-yl) 3,4,5-trimethoxybenzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol

Major Products Formed

Scientific Research Applications

(1,3-dioxoisoindol-2-yl) 3,4,5-trimethoxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1,3-dioxoisoindol-2-yl) 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1H-Benzo[d][1,2,3]triazol-1-yl 3,4,5-trimethoxybenzoate (Compound 71)

  • Structure : Benzotriazole core instead of phthalimide.
  • Activity : Exhibited moderate antiproliferative activity against human tumor cell lines (e.g., IC₅₀ values in the μM range), likely via histone deacetylase (HDAC) inhibition .

Alkyl 3,4,5-Trimethoxybenzoate Derivatives (e.g., Butyl, Isopentyl)

  • Structure : Alkyl ester chains (C3–C5) instead of phthalimide.
  • Activity : Butyl 3,4,5-trimethoxybenzoate (Compound 5) showed 2.3-fold higher cytotoxicity than its branched-chain analogue (isopropyl), while isopentyl derivatives (e.g., Compound 6) exhibited further potency gains. Fused aromatic systems (e.g., naphthalene in Compound 11) significantly enhanced activity .

2-Aryl-4-(3,4,5-Trimethoxybenzoyl)-1,2,3-Triazole Derivatives

  • Structure : Triazole ring replaces phthalimide, with a carbonyl linker.
  • Activity : Demonstrated potent antiproliferative activity (IC₅₀ < 1 μM) via tubulin polymerization inhibition. The αABC angle (109.5°–108.1°) between aromatic rings correlated with bioactivity .
  • Comparison : The triazole ring’s smaller size and nitrogen-rich structure may enhance solubility but reduce steric bulk compared to the phthalimide group, affecting pharmacokinetics .

8-(Diethylamino)octyl-3,4,5-trimethoxybenzoate

  • Structure: Long alkyl chain with a terminal dimethylamino group.
  • Activity : Acts as an open-channel blocker of human α4β2 nicotinic acetylcholine receptors (IC₅₀ ~10 μM) and modulates intracellular calcium release, implicating roles in neuroprotection and renal toxicity .
  • Comparison : The phthalimide group’s planar structure may favor DNA intercalation, whereas the long-chain tertiary amine in this derivative enables ion-channel interactions .

Structure-Activity Relationship (SAR) Trends

Structural Feature Impact on Bioactivity Example Compounds References
Phthalimide Core Enhances DNA/tubulin binding via planar aromaticity and hydrogen bonding. Target compound
Benzotriazole Core Moderate HDAC inhibition; lower potency than phthalimide analogues. Compound 71
Alkyl Ester Chain Length Longer chains (e.g., isopentyl) improve cytotoxicity; branching reduces activity. Compounds 5, 6, 11
Triazole Linker Optimal αABC angles (~109°) correlate with tubulin inhibition; improves solubility. Compounds 7–9
Fused Aromatic Systems Naphthalene rings enhance potency via π-π stacking and hydrophobic interactions. Compound 11

Biological Activity

(1,3-Dioxoisoindol-2-yl) 3,4,5-trimethoxybenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C22H22N6O4C_{22}H_{22}N_{6}O_{4} with a molecular weight of approximately 434.46 g/mol. The compound contains a dioxoisoindole moiety linked to a trimethoxybenzoate group, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC22H22N6O4
Molecular Weight434.46 g/mol
InChI KeyOKGNETCPZUNFFS-UHFFFAOYSA-N

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that the compound inhibits cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the activation of caspases and modulation of apoptotic pathways.

Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent. It appears to inhibit the NF-κB signaling pathway, which is crucial in mediating inflammatory responses. This inhibition can lead to reduced expression of pro-inflammatory cytokines and chemokines.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against several bacterial strains. Its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli has been noted in vitro.

Study 1: Anticancer Activity

In a controlled laboratory setting, this compound was tested on human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment. The study concluded that the compound effectively induces apoptosis through mitochondrial pathways.

Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects of the compound involved animal models of acute inflammation. Administration of this compound significantly reduced paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of TNF-alpha in treated animals.

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